molecular formula C18H15N5O B2770283 6-[(3-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892479-11-7

6-[(3-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2770283
CAS No.: 892479-11-7
M. Wt: 317.352
InChI Key: GUMXBMDADXGPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. Key structural features include a phenyl group at position 3 and a 3-methylphenylmethyl substituent at position 6 (Figure 1). The triazole-pyrimidine scaffold is associated with diverse biological activities, including antiviral and enzyme inhibitory properties . Its synthesis typically involves multi-step heterocyclic reactions, such as tandem aza-Wittig or nucleophilic substitution, followed by cyclization .

Properties

IUPAC Name

6-[(3-methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-13-6-5-7-14(10-13)11-22-12-19-17-16(18(22)24)20-21-23(17)15-8-3-2-4-9-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMXBMDADXGPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(3-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 3-methylbenzylamine with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

6-[(3-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form new ring structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[(3-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzyl Group

  • BI65252 (6-[(2,5-dimethylphenyl)methyl]-3-phenyl analog) :

    • Structural difference: 2,5-dimethylphenylmethyl at position 6 vs. 3-methylphenylmethyl in the target compound.
    • Molecular weight: 331.37 g/mol (identical to the target compound).
    • Impact: The position of methyl groups on the benzyl ring may influence steric hindrance and binding interactions in biological systems .
  • Compound 10a (2-(4-chlorophenyl)-6-hexyl analog): Structural difference: 4-chlorophenyl at position 2 and hexyl chain at position 6. Melting point: 78°C (lower than the target compound, likely due to aliphatic hexyl chain).

Functional Group Modifications

  • Compound 14 (oxadiazole-containing analog): Structural difference: Incorporates a 3,4-dimethoxyphenyl-1,2,4-oxadiazol-5-ylmethyl group at position 6 and a 3-fluorobenzyl group at position 3. Molecular weight: 463.43 g/mol (higher due to the oxadiazole moiety). Hydrogen bonding: 10 H-bond acceptors vs.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Physicochemical Properties

Compound Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) LogP*
Target Compound 3-phenyl, 6-(3-methylbenzyl) 331.37 N/A ~3.2
BI65252 3-phenyl, 6-(2,5-dimethylbenzyl) 331.37 N/A ~3.5
Compound 10a 2-(4-chlorophenyl), 6-hexyl 331.81 78 ~4.1
Compound 14 3-(3-fluorobenzyl), 6-oxadiazole 463.43 N/A ~2.8

*Estimated using fragment-based methods.

Table 2: Spectroscopic Data

Compound IR (C=O stretch, cm⁻¹) ^1H NMR (Key Signals)
Target Compound ~1660 (expected) δ 7.2–7.5 (aromatic protons)
Compound 8a 1661 δ 3.29 (CH2, J = 7 Hz)
Compound 10a 1645 δ 0.91 (t, CH3), 7.32 (d, Ar)

Biological Activity

The compound 6-[(3-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class, characterized by its unique fused ring structure which imparts significant biological activity. This article explores its biological properties, including antiviral and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C15H15N5O
  • Molecular Weight : 283.31 g/mol
  • Structural Features : The compound features a triazole ring fused with a pyrimidine moiety, which is known to enhance biological interactions due to its ability to mimic nucleobases.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. Notably:

  • Chikungunya Virus (CHIKV) : A study demonstrated that related triazolopyrimidine derivatives effectively inhibit CHIKV replication by targeting the viral capping enzyme nsP1. These compounds showed activity in the low micromolar range with IC50 values indicating effective inhibition of virus-induced cytotoxicity and viral yield reduction .
CompoundTarget VirusIC50 (µM)Mechanism of Action
Triazolopyrimidine DerivativeCHIKVLow µMInhibition of nsP1 capping

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Various studies have reported its effectiveness against different cancer cell lines:

  • Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of several cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The growth inhibition (GI50) values were found to be in the micromolar range.
Cell LineGI50 (µM)Reference
MCF710.5
NCI-H4608.0
SF-26812.5

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Interference with Cellular Signaling Pathways : The structural similarity to nucleobases allows these compounds to interfere with cellular signaling pathways crucial for cell division and viral replication.

Case Studies

Several case studies highlight the biological efficacy of triazolopyrimidine derivatives:

  • Study on Antiviral Efficacy : A series of synthesized triazolopyrimidines were tested against CHIKV. Results indicated that modifications at the aryl moiety significantly enhanced antiviral activity, particularly those containing methylketone groups .
  • Anticancer Screening : A comprehensive screening of various triazolopyrimidine derivatives revealed that modifications in side chains could lead to improved anticancer properties against multiple cell lines .

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-[(3-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of:
  • Reaction Conditions : Temperature (e.g., reflux conditions for cyclization) and solvent polarity (e.g., ethanol or acetone for solubility) .
  • Catalysts : Acidic or basic catalysts to facilitate cyclization or substitution reactions, as seen in analogous triazolopyrimidine syntheses .
  • Purification : Recrystallization (using ethanol) or column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate high-purity products .
Parameter Example from Evidence
SolventEthanol, acetone, or dichloromethane
TemperatureReflux (80–100°C) for 12–24 hours
Purification MethodColumn chromatography (silica gel)

Q. What analytical techniques are most effective for elucidating the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and ring fusion patterns, as demonstrated for structurally similar triazolopyrimidines .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for validating fused triazole-pyrimidine systems .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches near 1700 cm1^{-1}) .

Q. How do substituents on the phenyl rings influence the compound’s reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., -F) : Increase electrophilic reactivity at the triazole ring, enabling nucleophilic substitutions .
  • Electron-Donating Groups (e.g., -CH3_3) : Stabilize intermediates during cyclization reactions, improving yield .
  • Steric Effects : Bulky substituents (e.g., 3-methylphenyl) may hinder reactions at adjacent positions, requiring tailored solvent systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic routes for triazolopyrimidine derivatives?

  • Methodological Answer :
  • Comparative Analysis : Replicate conflicting methods (e.g., varying catalysts or solvents) and compare yields/purity via HPLC or mass spectrometry .
  • Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps under different conditions .
  • Intermediate Isolation : Characterize unstable intermediates (e.g., via 1^1H NMR) to pinpoint divergences in multi-step syntheses .

Q. What computational strategies are effective for predicting biological target interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against enzyme active sites (e.g., kinases) using software like AutoDock Vina, guided by structural analogs with reported activity .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from analogous compounds .
  • MD Simulations : Assess binding stability under physiological conditions (e.g., solvation in water) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with modified phenyl groups (e.g., -OCH3_3, -Cl) and test against target assays (e.g., enzyme inhibition) .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen-bond acceptors on the triazole ring) using crystallographic data .
  • In Silico Screening : Prioritize synthetic targets by predicting ADMET properties (e.g., LogP, solubility) .

Q. What strategies ensure the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer :
  • Degradation Studies : Monitor stability via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS analysis to identify degradation products .
  • Solvent Compatibility : Avoid protic solvents (e.g., water) that may hydrolyze the triazole ring; use anhydrous DMSO or DMF for long-term storage .
  • Light Sensitivity : Store in amber vials under inert gas (N2_2) to prevent photooxidation .

Key Notes

  • Data Contradictions : Cross-validate synthetic protocols and characterization data against peer-reviewed studies, excluding non-academic sources (e.g., BenchChem) .
  • Advanced Techniques : Prioritize combinatorial chemistry and high-throughput screening for SAR exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.